N-(1-(Hydroxymethyl)propyl)cinnamamide
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Overview
Description
N-(1-(Hydroxymethyl)propyl)cinnamamide is a derivative of cinnamic acid, a naturally occurring compound found in cinnamon and other plants. This compound has garnered interest due to its potential biological activities and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(1-(Hydroxymethyl)propyl)cinnamamide can be synthesized through a multi-step process involving the reaction of cinnamic acid with appropriate reagents. One common method involves the reaction of cinnamic acid with propylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond. The hydroxymethyl group can be introduced through a subsequent reaction with formaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, microbial transformation techniques have been explored to produce cinnamic acid derivatives, including this compound, with improved specificity and activity .
Chemical Reactions Analysis
Types of Reactions
N-(1-(Hydroxymethyl)propyl)cinnamamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of N-(1-(Carboxymethyl)propyl)cinnamamide.
Reduction: Formation of N-(1-(Hydroxymethyl)propyl)cinnamylamine.
Substitution: Formation of nitro or halogen-substituted derivatives of this compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in treating neurodegenerative diseases and as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-(Hydroxymethyl)propyl)cinnamamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation, and acetylcholinesterase (AChE), which is involved in neurotransmission . These interactions can lead to reduced inflammation and neuroprotection.
Comparison with Similar Compounds
N-(1-(Hydroxymethyl)propyl)cinnamamide can be compared with other cinnamic acid derivatives, such as:
N-propyl cinnamamide: Lacks the hydroxymethyl group, which may affect its biological activity.
2-methyl heptyl benzoate: A different structural class with distinct properties and applications.
The presence of the hydroxymethyl group in this compound may contribute to its unique biological activities and potential therapeutic applications.
Properties
CAS No. |
94086-72-3 |
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Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
(E)-N-(1-hydroxybutan-2-yl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C13H17NO2/c1-2-12(10-15)14-13(16)9-8-11-6-4-3-5-7-11/h3-9,12,15H,2,10H2,1H3,(H,14,16)/b9-8+ |
InChI Key |
HMZWQDVKGZGOKN-CMDGGOBGSA-N |
Isomeric SMILES |
CCC(CO)NC(=O)/C=C/C1=CC=CC=C1 |
Canonical SMILES |
CCC(CO)NC(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
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